聚乙二醇壬基苯基醚硫酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polyethylene glycol nonylphenyl ether sulfate sodium salt is a type of nonionic surfactant . It is used in various applications due to its multifunctional properties. It can be used in the formulation of cosmetics and medical products . It appears as a colorless liquid to paste to solid .

Synthesis Analysis

Polyethylene glycols (PEGs) are manufactured by the polymerisation of ethylene oxide (EO) with water, monoethylene glycol, or diethylene glycol, under alkaline conditions . Nonoxynols, which include polyethylene glycol nonyl phenyl ether, are produced by ethoxylation of alkylphenols .Molecular Structure Analysis

PEGs have the general formula of H (OCH 2 CH 2) n OH where “n” indicates the average number of oxyethylene groups . They are mixtures of compounds varying in polymer chain lengths .Chemical Reactions Analysis

Nonoxynols, including polyethylene glycol nonyl phenyl ether, are found to metabolize into free nonylphenol when administered to lab animals .Physical And Chemical Properties Analysis

PEGs at molecular weights lower than 1000 are viscous and colorless liquids at room temperature. PEGs of higher molecular weights are white waxy solids with melting points proportional to their molecular weights to an upper limit of about 67 °C . The solubility of this compound in water increases with the increase of EO number .科学研究应用

个人护理产品

该化合物用于个人护理产品的配方 . 由于其多功能特性,它可以用作乳化剂,帮助混合油性和水性成分 .

家庭清洁

它用于家庭清洁产品 . 它的表面活性剂特性使其能够有效去除污垢和油脂 .

工业清洁

在工业环境中,它用作清洁剂 . 它可以有效去除工业污垢和残留物 .

纺织工业

在纺织工业中,它用作分散剂 . 它有助于在纺织加工中均匀分布染料和其他物质 .

皮革工业

它在皮革工业中用作增溶剂 . 它有助于溶解其他物质,以便更好地分布和吸收 .

化纤生产

在化纤生产中,它用作润湿剂和渗透剂 . 它有助于改善化学物质的吸收 .

医疗产品

聚乙二醇(PEG),包括该化合物,用于医疗产品的配方 . 它们可以穿透角质层的细胞间区域,增加流动性,溶解脂质成分,并与角蛋白丝结合,导致角质层细胞内部结构的破坏 .

杀精剂

最常讨论的化合物壬氧诺酮-9,它是一种壬乙二醇或聚乙二醇壬基苯基醚,是一种杀精剂 . 它主要配制成阴道泡沫和乳膏的成分 .

作用机制

Target of Action

Polyethylene glycol nonylphenyl ether sulfate sodium salt, also known as Sodium nonoxynol sulfate , is a type of nonionic surfactant . Its primary targets are the intercellular regions of the stratum corneum . It can increase the fluidity and solubilise lipid components as well as bind to keratin filaments .

Mode of Action

This compound works by penetrating into the intercellular regions of the stratum corneum, where it increases fluidity and solubilises lipid components . It also binds to keratin filaments, causing a disruption within corneocytes . This interaction with its targets leads to changes in the physical properties of the stratum corneum, enhancing the penetration of other substances .

Biochemical Pathways

Its ability to solubilise lipid components suggests that it may interfere with lipid metabolism and transport within the skin

Pharmacokinetics

As a surfactant, it is known to enhance the absorption of other substances through the skin . Its distribution, metabolism, and excretion would depend on various factors, including its concentration, the presence of other substances, and individual physiological differences.

Result of Action

The primary result of the action of Polyethylene glycol nonylphenyl ether sulfate sodium salt is the disruption of the stratum corneum, leading to increased fluidity and solubilisation of lipid components . This disruption enhances the penetration of other substances through the skin .

Action Environment

The action of Polyethylene glycol nonylphenyl ether sulfate sodium salt can be influenced by various environmental factors. For instance, its solubility increases with the number of ethylene oxide (EO) units . It is stable in the presence of alkalis, weak acids, and hard water, but unstable in the presence of strong acids, where it can hydrolyse . Its liquid form can cause irritation to the skin and eyes . It is also biodegradable and may pose a risk to the environment, particularly aquatic ecosystems .

安全和危害

未来方向

Concerns about the environmental impact of these compounds have increased since the 1990s. These surfactants have a mild to medium estrogenic function . Consequently, this class of detergents has been effectively restricted for commercial “down-the-drain” applications in Europe, and these compounds are no longer used by U.S. laundry manufacturers .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Polyethylene glycol nonylphenyl ether sulfate sodium salt involves the reaction of nonylphenol with ethylene oxide to produce nonylphenol ethoxylate, which is then sulfated with sulfur trioxide to produce sodium nonylphenol ether sulfate. This intermediate is then reacted with polyethylene glycol to produce the final product.", "Starting Materials": [ "Nonylphenol", "Ethylene oxide", "Sulfur trioxide", "Sodium hydroxide", "Polyethylene glycol" ], "Reaction": [ "Nonylphenol is reacted with ethylene oxide in the presence of a catalyst to produce nonylphenol ethoxylate.", "The nonylphenol ethoxylate is then sulfated with sulfur trioxide to produce sodium nonylphenol ether sulfate.", "Polyethylene glycol is then added to the sodium nonylphenol ether sulfate and the mixture is heated to produce the final product, Polyethylene glycol nonylphenyl ether sulfate sodium salt." ] } | |

CAS 编号 |

9014-90-8 |

分子式 |

C30H46Na2O5S |

分子量 |

541.7 g/mol |

IUPAC 名称 |

sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate |

InChI |

InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2 |

InChI 键 |

ZZMDMGNQUXYKQX-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |

外观 |

Solid powder |

Pictograms |

Corrosive |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PEG-1 Nonyl phenyl ether sulfate, sodium salt; Sodium nonylphenyl ether sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

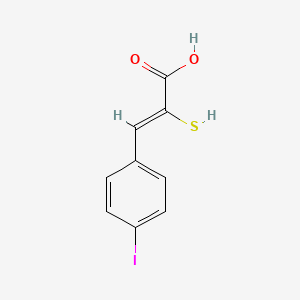

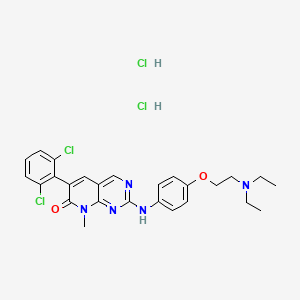

![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)

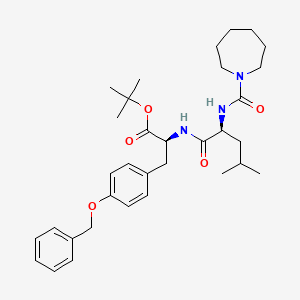

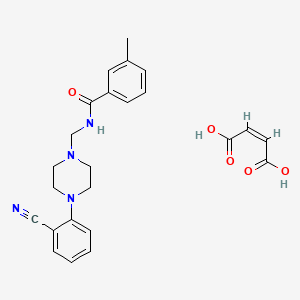

![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)

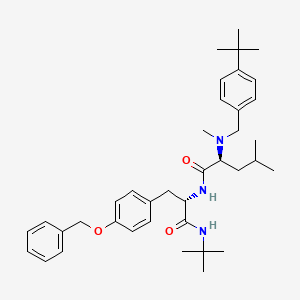

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

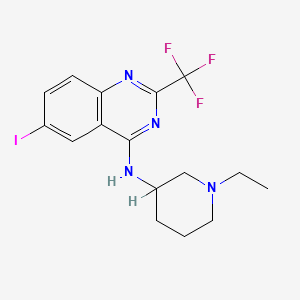

![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

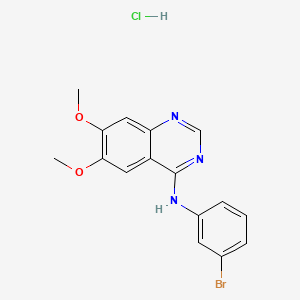

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)